molecular formula C17H18N2 B2629248 5,6-dimethyl-1-(4-methylbenzyl)-1H-benzimidazole CAS No. 141211-39-4

5,6-dimethyl-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No. B2629248
CAS RN: 141211-39-4
M. Wt: 250.345
InChI Key: PRIOFQYYSHATGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound with the molecular formula C17H18N2 and a molecular weight of 250.34 . It is intended for research use only .


Molecular Structure Analysis

The SMILES string of this compound is CC1=CC(N(CC(C=C2)=CC=C2C)C=N3)=C3C=C1C . The InChI is 1S/C17H18N2/c1-12-4-6-15(7-5-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight is 250.34 .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives for the treatment of cancer cells, microbes, and various disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using the compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Precursor in Synthesis of Other Compounds

5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics . It could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Spectroscopic Investigations

The compound can be used in spectroscopic investigations . For instance, it can be used to study the stretching and bending vibrations of the hetero-aromatic C–H ring .

Pharmaceutical Applications

The compound can be used in the development of new drugs . For example, it can be used to synthesize biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .

Research in Organic Chemistry

The compound can be used in research in organic chemistry . For instance, it can be used in the investigation of novel methods of synthesis .

Safety and Hazards

The compound has been classified as an eye irritant (H319) and may cause long-term adverse effects in the aquatic environment (H413) . The precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-4-6-15(7-5-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOFQYYSHATGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

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